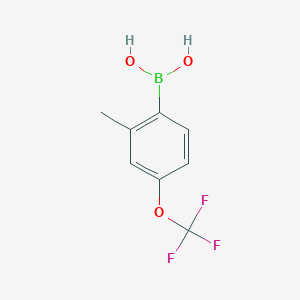
2-甲基-4-(三氟甲氧基)苯基硼酸
描述
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a boronic acid derivative with the molecular formula C8H8BF3O2 . It has an average mass of 203.954 Da and a monoisotopic mass of 204.056946 Da . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is planar with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a white powder . It has a molecular weight of 203.96 .科学研究应用
生物活性分子的合成
“2-甲基-4-(三氟甲氧基)苯基硼酸”作为反应物用于合成各种生物活性分子 . 这包括生产乳酸脱氢酶抑制剂、硝基-苯氧基苯甲酸衍生物和PA-824类似物 .
乳酸脱氢酶抑制剂:这些抑制剂用于对抗癌细胞增殖 . 乳酸脱氢酶在癌细胞的代谢中起着关键作用,其抑制可能减缓或阻止这些细胞的生长 .
硝基-苯氧基苯甲酸衍生物:这些衍生物用于PAI-1抑制 . PAI-1是一种蛋白质,在纤溶作用的调节中起着至关重要的作用,纤溶作用是防止血凝块生长并变得有问题的过程 .
PA-824类似物:这些类似物用作抗结核药物 . 结核病是一种严重的传染病,开发新药对于抗击结核病至关重要 .
铃木-宫浦交叉偶联反应
“2-甲基-4-(三氟甲氧基)苯基硼酸”也参与铃木-宫浦交叉偶联反应 . 这是一种钯催化的交叉偶联反应,用于合成联芳基化合物,联芳基化合物是药物、农用化学品和有机材料中常见的结构单元 .
2-三氟甲基芳基或杂芳基衍生物的合成
该化合物可用于铃木偶联反应制备2-三氟甲基芳基或杂芳基衍生物 . 这些衍生物由于其生物等排性质,在药物化学中具有潜在的应用 .
4-(2-三氟甲基)苯基吡咯并[2,3-d]嘧啶的合成
“2-甲基-4-(三氟甲氧基)苯基硼酸”可用于合成4-(2-三氟甲基)苯基吡咯并[2,3-d]嘧啶 . 该化合物是促肾上腺皮质激素释放激素的潜在拮抗剂,促肾上腺皮质激素释放激素在机体的应激反应中起着关键作用 .
安全和危害
生化分析
Biochemical Properties
2-Methyl-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role as a reactant in various biochemical processes. For instance, it can interact with enzymes that have active sites containing serine or threonine residues, forming transient covalent complexes that facilitate catalytic activity.
Cellular Effects
The effects of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid on cellular processes are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it may inhibit or activate kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit proteases by binding to their active sites, preventing substrate access and catalytic activity. Additionally, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can modulate gene expression by binding to transcription factors or other DNA-binding proteins, altering their activity and downstream gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition or activation and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where specific dosages lead to distinct biochemical and physiological responses .
Metabolic Pathways
2-Methyl-4-(trifluoromethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity. The interaction with metabolic enzymes, such as cytochrome P450s, can influence the compound’s metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .
Subcellular Localization
The subcellular localization of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization can influence the compound’s activity and function, as it may interact with compartment-specific enzymes and proteins .
属性
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-5-4-6(15-8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNGQLGNHIYWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660292 | |
| Record name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850033-39-5 | |
| Record name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



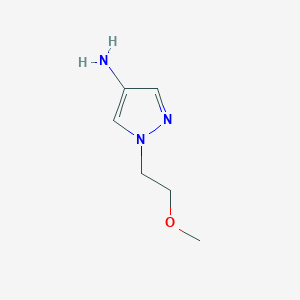
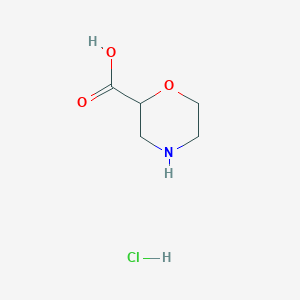
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)
![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)
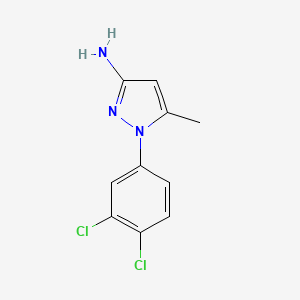
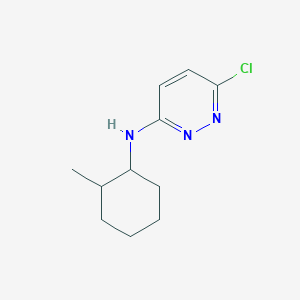

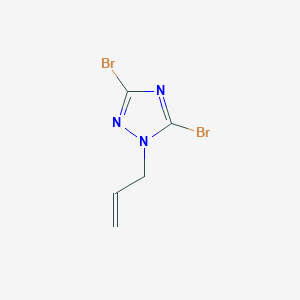

![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)

